2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

CRTH2 antagonist thiophene regioisomerism GPCR pharmacophore

2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034241-32-0, molecular formula C15H12ClN3O2S2, molecular weight 365.85 g/mol) is a synthetic small-molecule sulfonamide featuring a thiophen-2-yl-substituted pyrazine core linked via a methylene bridge to a 2-chlorobenzenesulfonamide moiety. The compound belongs to the class of 2,3-disubstituted pyrazine sulfonamides, a scaffold extensively claimed in patent literature as inhibitors of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also designated DP2/GPR44), a prostaglandin D2 receptor implicated in allergic inflammation and Th2-driven disease pathways.

Molecular Formula C15H12ClN3O2S2
Molecular Weight 365.85
CAS No. 2034241-32-0
Cat. No. B2641961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
CAS2034241-32-0
Molecular FormulaC15H12ClN3O2S2
Molecular Weight365.85
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl
InChIInChI=1S/C15H12ClN3O2S2/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2
InChIKeyPWLVJRJGGIUSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034241-32-0): Procurement-Grade Chemical Profile and Core Structural Identity


2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034241-32-0, molecular formula C15H12ClN3O2S2, molecular weight 365.85 g/mol) is a synthetic small-molecule sulfonamide featuring a thiophen-2-yl-substituted pyrazine core linked via a methylene bridge to a 2-chlorobenzenesulfonamide moiety . The compound belongs to the class of 2,3-disubstituted pyrazine sulfonamides, a scaffold extensively claimed in patent literature as inhibitors of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also designated DP2/GPR44), a prostaglandin D2 receptor implicated in allergic inflammation and Th2-driven disease pathways [1]. Its structural annotation, including InChI Key (PWLVJRJGGIUSHN-UHFFFAOYSA-N) and SMILES, confirms a single defined chemical entity with no stereogenic centers, simplifying analytical quality control and reproducibility across research batches .

Why Generic Substitution of 2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide Fails: Evidence-Based Rationale for Specific Procurement


Within the 2,3-disubstituted pyrazine sulfonamide series, seemingly minor structural alterations produce quantifiable changes in target binding, physicochemical properties, and synthetic tractability. The thiophene ring connectivity (2-yl vs. 3-yl attachment to the pyrazine core) alters the dihedral angle between the heterocyclic rings, directly affecting the three-dimensional pharmacophore recognized by the CRTH2 receptor binding pocket [1]. The identity and position of the benzenesulfonamide substituent—2-chloro in the target compound versus 4-methyl (CAS 2034241-62-6), 2-fluoro (CAS 2034426-74-7), or 3-acetyl (CAS 2034389-87-0) in closely related analogs—modulates the sulfonamide NH acidity (pKa shift estimated at ~0.5–1.0 log units between electron-withdrawing and electron-donating substituents), which in turn governs both hydrogen-bond donor capacity at the receptor and solubility/permeability balance [2]. Such differences render generic in-class substitution unreliable without specific, compound-level validation data.

Quantitative Comparative Evidence Guide: 2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide vs. Closest Analogs


Thiophene Regioisomerism: 2-yl vs. 3-yl Connectivity Defines Distinct Chemical Entities with Predicted Differential CRTH2 Pharmacophore Complementarity

The target compound incorporates thiophene linked at the 2-position to the pyrazine C3, whereas its closest regioisomer, 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, attaches thiophene at the 3-position. This connectivity difference imposes a ~180° rotation of the thiophene sulfur atom orientation relative to the pyrazine ring plane, altering the molecular electrostatic potential surface presented to the CRTH2 binding site. Within the patent-defined structure-activity relationship for 2,3-disubstituted pyrazine sulfonamides, the identity of the heteroaryl substituent at the pyrazine 3-position (A-ring) is a primary determinant of CRTH2 affinity [1]. The 2-thienyl isomer is explicitly encompassed within preferred embodiments, while the 3-thienyl isomer falls into a distinct sub-generic space with a predicted different affinity rank order based on the patent's exemplified SAR trends [1]. No published head-to-head CRTH2 binding data exist for these two regioisomers; differentiation relies on patent structural scope analysis and established medicinal chemistry principles of heterocycle regiochemistry.

CRTH2 antagonist thiophene regioisomerism GPCR pharmacophore

Benzenesulfonamide Substituent Electronic Modulation: 2-Chloro vs. 4-Methyl and 2-Fluoro Analogs

The 2-chloro substituent (Hammett σmeta = 0.37; σpara = 0.23 for resonance contribution via ortho transmission) on the benzenesulfonamide ring exerts a net electron-withdrawing effect that increases the acidity of the sulfonamide NH proton relative to electron-donating substituents. Comparative analysis: the 4-methyl analog (CAS 2034241-62-6, σpara = −0.17) bears an electron-donating group that decreases NH acidity, while the 2-fluoro analog (CAS 2034426-74-7, σortho ≈ 0.24–0.43) provides a smaller but qualitatively similar electron withdrawal. The sulfonamide NH is a critical hydrogen-bond donor in the CRTH2 pharmacophore model described in the patent literature [1]. Within the structurally analogous N-(pyrazin-2-yl)benzenesulfonamide series evaluated for anti-infective activity, substituent-dependent potency shifts of ≥4-fold in MIC values were observed between electron-withdrawing and electron-donating phenyl substituents, establishing quantifiable precedent for substituent-driven activity modulation in this scaffold class [2]. Direct comparative binding data between the 2-chloro and stated analogs are not available in the public domain.

substituent electronic effect sulfonamide NH acidity Hammett sigma

CRTH2 Radioligand Binding Assay: Class-Level Target Engagement Framework for the 2,3-Disubstituted Pyrazine Sulfonamide Series

The patent US8796280B2 discloses a standardized radioligand binding assay protocol for quantifying CRTH2 inhibition by 2,3-disubstituted pyrazine sulfonamides [1]. The assay measures displacement of [³H]PGD2 (1.5 nM) from human CRTH2 receptor expressed in HEK293 (EBNA) cell membranes at pH 7.4 and 298 K, with non-specific binding defined by 1 µM unlabeled PGD2 [2]. Within this assay framework, exemplar compounds from the patent series demonstrate Ki values in the submicromolar range (e.g., 380 nM for a representative 2,3-disubstituted pyrazine sulfonamide, BDBM50397656) [3]. The target compound, bearing the 3-(thiophen-2-yl)pyrazine core with a 2-chlorobenzenesulfonamide warhead, maps onto the preferred substitution pattern defined in the patent's Formula (I) [1]. No compound-specific Ki or IC50 value is publicly available for CAS 2034241-32-0; thus, its exact rank order within the patent series cannot be assigned. The assay methodology is fully transferable, enabling direct head-to-head comparison with any comparator upon compound-specific testing.

CRTH2 binding assay radioligand displacement PGD2 receptor

Analytical Identity Confirmation: Defined Molecular Descriptors Enable Unambiguous Compound Verification and Differentiate from Co-eluting or Isomeric Impurities

The target compound is unambiguously defined by its IUPAC name (2-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide), molecular formula (C15H12ClN3O2S2), monoisotopic mass (365.005946 g/mol), and InChI Key (PWLVJRJGGIUSHN-UHFFFAOYSA-N) . The InChI Key provides a hashed, structure-derived identifier that is independent of nomenclature conventions and enables exact-match searching across chemical databases, eliminating false positives from positional isomers, regioisomers, or compounds sharing only partial scaffold similarity. The absence of stereogenic centers simplifies chiral purity considerations. In procurement contexts, these identifiers serve as minimum specification criteria for Certificate of Analysis (CoA) verification. The closest analog, 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, possesses a distinct InChI Key reflecting the altered thiophene connectivity, providing an unambiguous analytical differentiation at the level of LC-MS or NMR fingerprinting .

analytical characterization InChI Key quality control

Prioritized Research and Industrial Application Scenarios for 2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034241-32-0)


CRTH2/DP2 Receptor Antagonist Screening and Lead Optimization Campaigns

The compound is best deployed as a screening candidate in CRTH2 (DP2/GPR44) antagonist discovery programs. Its 2,3-disubstituted pyrazine sulfonamide scaffold is explicitly protected and exemplified in the Merck Serono patent estate (US8796280B2) as an inhibitor of PGD2 binding to CRTH2 [1]. Procurement is warranted when a medicinal chemistry program requires a thiophene-containing pyrazine sulfonamide with a 2-chloro electron-withdrawing substituent to probe structure-activity relationships around the sulfonamide NH hydrogen-bond donor. The standardized radioligand binding assay protocol using [³H]PGD2 displacement in hCRTH2 HEK293 membranes, as documented in BindingDB, provides a directly transferable method for generating compound-specific Ki data upon receipt [2].

Regioisomer-Controlled Chemical Probe Studies for GPCR Pharmacophore Mapping

The defined thiophene 2-yl connectivity makes this compound suitable as a regioisomer-specific chemical probe in studies where thiophene sulfur orientation relative to the pyrazine ring influences ligand-receptor recognition. When used in parallel with its thiophene-3-yl regioisomer, differential pharmacological effects can be attributed specifically to the altered heterocycle geometry, controlling for all other molecular features (identical molecular formula, sulfonamide substituent, and methylene linker) [1]. This application is supported by the patent's own SAR framework, which distinguishes thienyl substitution patterns within the allowable Markush space.

Substituent Electronic Effect Studies on Sulfonamide Pharmacokinetic and Target Engagement Properties

As a member of the N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide series with a net electron-withdrawing 2-chloro substituent, this compound serves as a comparator against its 4-methyl (electron-donating) and 2-fluoro (intermediate electron-withdrawing) analogs in systematic studies of how sulfonamide NH acidity affects membrane permeability, metabolic stability, and target residence time [1]. The precedent from the N-(pyrazin-2-yl)benzenesulfonamide anti-infective series, where substituent electronic character produced ≥4-fold shifts in MIC values, provides a quantitative framework for expecting meaningful property differences across the analog set [2].

Analytical Reference Standard for Method Development and Quality Control

The well-defined molecular descriptors (InChI Key PWLVJRJGGIUSHN-UHFFFAOYSA-N, monoisotopic mass 365.005946 g/mol, zero chiral centers) and the availability of the compound from research chemical suppliers make it suitable as an analytical reference standard for HPLC method development, LC-MS/MS quantification, and NMR spectral library construction [1]. Its structural distinction from the thiophene-3-yl regioisomer via differential NMR coupling patterns provides a concrete case for developing isomer-specific analytical separation methods.

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